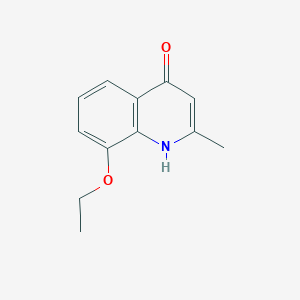
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of molecules often studied for their potential in various applications, including medicinal chemistry and material science. Compounds with similar structures have been synthesized through multi-component reactions, highlighting their complexity and the interest in their unique properties.
Synthesis Analysis
The synthesis of complex pyrimidine derivatives often involves multi-step reactions, starting from simple precursors to obtain the desired structure. For example, a typical synthesis could start from a pyridine derivative, followed by sequential addition of thiophene and pyrimidine units in the presence of a catalyst or under specific reaction conditions to ensure the formation of the target compound (Jayarajan et al., 2019).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are crucial techniques for analyzing the molecular structure of synthesized compounds. These methods help in confirming the expected structural features, including the arrangement of different rings and substituents in the molecule (Zhou et al., 2021).
Chemical Reactions and Properties
The reactivity of such compounds can be explored through various chemical reactions, including nucleophilic substitution and cyclization, to introduce or modify functional groups. These reactions are influenced by the electronic and steric properties of the substituents (Gad-Elkareem et al., 2011).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystallinity are determined by the compound's molecular structure. These properties are essential for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are critical for predicting the compound's usefulness in specific applications. Studies often include computational and experimental approaches to predict and confirm these properties (Shehab et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of related heterocyclic compounds often involves complex reactions that yield derivatives with potential biological activities. For instance, Bhuiyan et al. (2006) detailed the synthesis of thienopyrimidine derivatives through a series of reactions starting from heteroaromatic o-aminonitrile, leading to compounds with pronounced antimicrobial activity (Bhuiyan et al., 2006). Such synthetic methodologies can be pivotal for developing new pharmaceuticals and understanding the structure-activity relationship of these compounds.
Biological and Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of thienopyrimidine and related derivatives. Gad-Elkareem et al. (2011) synthesized new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, showing considerable in vitro antimicrobial activities (Gad-Elkareem et al., 2011). Such findings underscore the potential of these compounds in developing new antimicrobial agents, which is crucial given the rising antibiotic resistance.
Anticancer and Anti-inflammatory Applications
Research into the anticancer and anti-inflammatory properties of related compounds has yielded promising results. For example, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase activities. This study suggests potential therapeutic applications in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c26-18-6-5-14(16-4-3-11-28-16)23-25(18)10-7-20-19(27)15-12-17(22-13-21-15)24-8-1-2-9-24/h3-6,11-13H,1-2,7-10H2,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQABLNFFIKYZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(4-Bromobenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2486865.png)

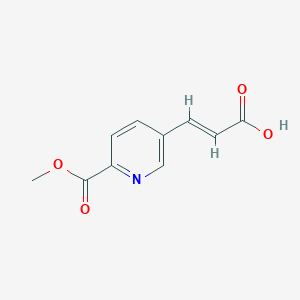

![1-(Chloromethyl)-3-(3-fluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B2486870.png)
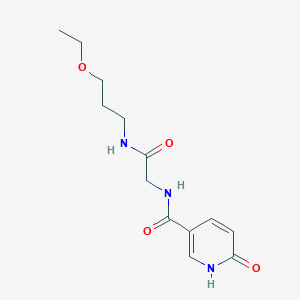
![5-Chloropyrido[4,3-d]pyrimidine](/img/structure/B2486873.png)
![N-(4-acetylphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2486874.png)
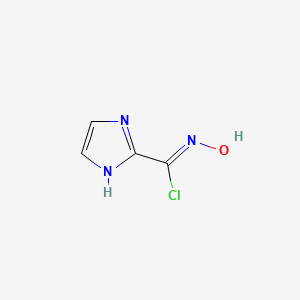
![1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2486882.png)

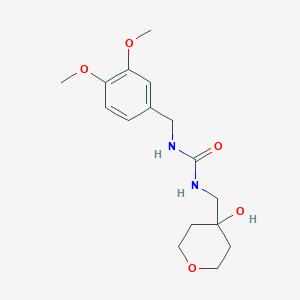
![(E)-4-(Dimethylamino)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]but-2-enamide](/img/structure/B2486886.png)
